molecular formula C22H27N3O2 B2919781 N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide CAS No. 906185-68-0

N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide

Cat. No.: B2919781
CAS No.: 906185-68-0
M. Wt: 365.477
InChI Key: HQJSANLAYSGCCW-UHFFFAOYSA-N
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Description

N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonpeptide Angiotensin II Receptor Antagonists

Research in the field of nonpeptide angiotensin II (AII) receptor antagonists has led to the development of potent, orally active antihypertensive medications. These compounds, including N-(biphenylylmethyl)imidazoles, have shown significant antihypertensive effects upon oral administration, highlighting their potential in treating hypertension. The structural modifications, such as the introduction of acidic groups at specific positions, have been crucial for enhancing the affinity for the AII receptor and oral potency, with the tetrazole derivative DuP 753 being developed for hypertension treatment (Carini et al., 1991).

Synthesis and Antibacterial Studies

The synthesis of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes has been explored for their potential antibacterial properties. These complexes, synthesized from reactions involving 1H-imidazole and p-methoxybenzyl bromide among others, demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The high antibacterial activity compared to NHC precursors and the preliminary in vitro cytotoxicity investigations indicate their potential application in antimicrobial therapies (Patil et al., 2010).

Schiff Base Compounds in Biological Screenings

Schiff base compounds derived from benzohydrazide and sulfonohydrazide have shown remarkable biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. Their interaction with salmon sperm DNA (SS-DNA) suggests potential applications in drug design, especially due to their ability to intercalate with DNA. The synthesized compounds' efficacy against various bacterial and fungal strains, along with their cytotoxic and antioxidant activities, underscores their versatility in biomedical research (Sirajuddin et al., 2013).

Immunobiological Activity of Benzyl Benzoates

The isolation of new benzylbenzoates from the aerial parts of certain plants has revealed their potential as immunotherapeutic agents. These compounds, by stimulating macrophage functions, could serve in the treatment of infectious diseases, indicating the broader immunomodulatory potential of benzyl-substituted compounds in scientific research (Choi et al., 2005).

Properties

IUPAC Name

N-butyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-4-5-14-24(2)22(26)16-25-20-9-7-6-8-19(20)23-21(25)15-17-10-12-18(27-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJSANLAYSGCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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